molecular formula C17H22N2O2 B2369114 N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide CAS No. 1226429-95-3

N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2369114
CAS No.: 1226429-95-3
M. Wt: 286.375
InChI Key: FGFYQLGUKZYCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide is a synthetic organic compound characterized by the presence of a pyrrole ring and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Alkylation: The pyrrole ring is then alkylated using 3-bromopropylamine to introduce the propyl chain.

    Acylation: The final step involves the acylation of the alkylated pyrrole with 2-(4-ethoxyphenyl)acetyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-methoxyphenyl)acetamide
  • N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)propionamide

Uniqueness

N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide is unique due to the presence of both the pyrrole ring and the ethoxyphenyl group, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(3-pyrrol-1-ylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-2-21-16-8-6-15(7-9-16)14-17(20)18-10-5-13-19-11-3-4-12-19/h3-4,6-9,11-12H,2,5,10,13-14H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFYQLGUKZYCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCCN2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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